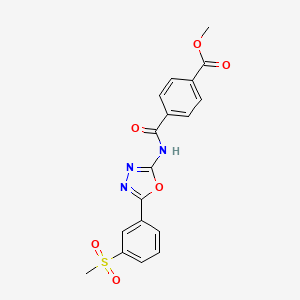

Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6S/c1-26-17(23)12-8-6-11(7-9-12)15(22)19-18-21-20-16(27-18)13-4-3-5-14(10-13)28(2,24)25/h3-10H,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIBXAVZFAAGGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like nitric acid (HNO3) for nitration .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds .

Scientific Research Applications

Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate include other oxadiazole derivatives, such as:

- 2-(4-Methylsulfonylphenyl)-1,3,4-oxadiazole

- 5-(3-Methylsulfonylphenyl)-1,3,4-oxadiazole-2-thiol

- 4-(5-(3-Methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and COX inhibitory properties based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a methylsulfonyl group and an oxadiazole ring, which are significant for its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For example, derivatives containing a methylsulfonyl group have shown moderate to high antibacterial activity against Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli.

| Compound | Activity Against A. baumannii (%) | Activity Against MRSA (%) |

|---|---|---|

| 7c | 43.29 | High |

| 7e | 43.64 | High |

| 7f | 66.69 | High |

| 7h | 51.82 | High |

| 7j | 46.23 | High |

These results suggest that the presence of the methylsulfonyl group enhances the antibacterial properties of the compound .

COX Inhibition and Anti-inflammatory Activity

The compound is also evaluated for its cyclooxygenase (COX) inhibitory activity, particularly COX-2, which is implicated in inflammatory processes. In studies, compounds similar to this compound exhibited selective COX-2 inhibition with IC50 values ranging from 0.10 to 0.31 µM.

| Compound Type | IC50 (µM) | Selectivity Index |

|---|---|---|

| Methylsulfonyl derivatives | 0.10 - 0.31 | High (31.29 - 132) |

These compounds demonstrated a higher selectivity for COX-2 over COX-1, indicating their potential as anti-inflammatory agents with fewer side effects compared to traditional NSAIDs .

Case Studies

- Antibacterial Efficacy : A study conducted on various derivatives demonstrated that those containing the methylsulfonyl moiety were particularly effective against resistant strains of bacteria such as MRSA and Pseudomonas aeruginosa. The growth inhibition rates were significantly higher compared to controls.

- Inflammation Models : In vivo models assessing inflammation showed that compounds with structural similarities to this compound significantly reduced edema in paw models compared to untreated groups .

Q & A

Basic: What are the key considerations for synthesizing Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate with high purity?

Answer:

The synthesis involves multi-step routes prioritizing regioselective cyclization and coupling reactions. Key steps include:

- Oxadiazole ring formation : Cyclization of hydrazide intermediates under dehydrating conditions (e.g., POCl₃ or SOCl₂) at controlled temperatures (60–80°C) to minimize side reactions .

- Coupling reactions : Amide bond formation between the oxadiazole-2-amine and methyl 4-(chlorocarbonyl)benzoate using coupling agents like EDC/HOBt in anhydrous DMF/DMSO .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and HPLC .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR or MS) encountered during characterization?

Answer:

Contradictions often arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

- 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous proton/carbon signals by correlating adjacent nuclei (e.g., distinguishing oxadiazole N-H from aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., distinguishing [M+H]⁺ from adducts) .

- Cross-validation with analogs : Compare spectral patterns with structurally related compounds (e.g., methylsulfonyl vs. methoxy substituents) to identify positional discrepancies .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., methylsulfonyl group at C3-phenyl vs. C4-phenyl) and assess aromatic coupling constants .

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretching frequencies .

- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

SAR strategies include:

- Systematic substitution : Modify the methylsulfonylphenyl group (e.g., replace with trifluoromethyl or nitro groups) to assess electronic effects on target binding .

- Bioisosteric replacement : Swap the oxadiazole ring with 1,2,4-triazole or thiadiazole to evaluate heterocycle-specific interactions .

- In silico docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or kinase domains, followed by in vitro validation .

Basic: What are the recommended storage conditions to maintain compound stability during experiments?

Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation .

- Incompatibilities : Avoid strong acids/bases (risk of sulfonyl group cleavage) and oxidizing agents (e.g., KMnO₄) .

- Stability monitoring : Perform periodic HPLC analysis to detect degradation (e.g., benzoate ester hydrolysis) .

Advanced: What strategies address discrepancies in biological activity data between in vitro and in vivo studies?

Answer:

Discrepancies often stem from bioavailability or metabolic instability. Solutions include:

- Pharmacokinetic profiling : Measure plasma half-life (t½) and tissue distribution via LC-MS/MS to identify poor absorption or rapid clearance .

- Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability .

- Metabolite identification : Use hepatic microsome assays to detect inactivation pathways (e.g., cytochrome P450-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.